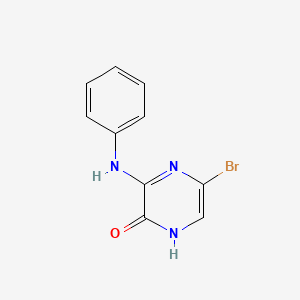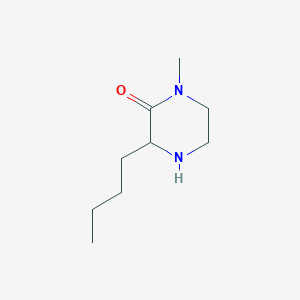
1-Bromo-4,5-dichloro-2-fluorobenzene
Vue d'ensemble
Description
1-Bromo-4,5-dichloro-2-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F. It has a molecular weight of 243.884 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,5-dichloro-2-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents .Physical And Chemical Properties Analysis
1-Bromo-4,5-dichloro-2-fluorobenzene has a molecular weight of 243.884 g/mol. Other physical and chemical properties such as boiling point, melting point, etc., are not available in the search results .Applications De Recherche Scientifique
1. Application of α-bromination reaction on acetophenone derivatives
- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application: The bromination of 4-chloroacetophenone was conducted at 90 ℃ using acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: The experiment was successfully completed by all the students within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Effects of 2,5-dichloro-1,4-benzenediol on zebrafish embryos
- Summary of Application: This study explored the developmental toxicity of 2,5-dichloro-1,4-benzenediol (2,5-DCBQ), a putative disinfection by-product, on zebrafish embryos .
- Methods of Application: Zebrafish embryos were exposed to graded concentrations of 2,5-DCBQ (100, 200, 300, 400 μg/L) .
- Results: The rate of epiboly abnormalities increased significantly in a concentration-dependent manner. The expression patterns and levels of several genes were altered, suggesting that 2,5-DCBQ might affect the germ layer development of zebrafish embryos .
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661532 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dichloro-2-fluorobenzene | |
CAS RN |
1160573-64-7 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)
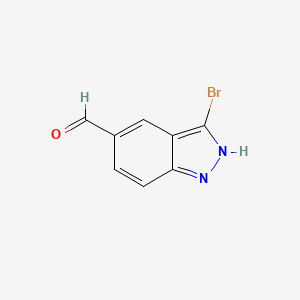

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
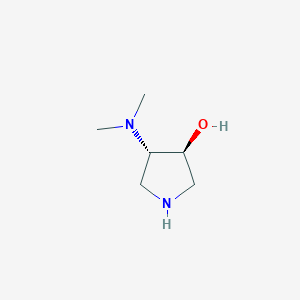
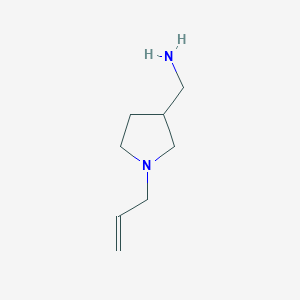
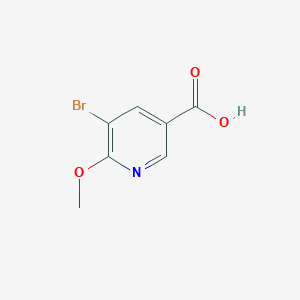
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
